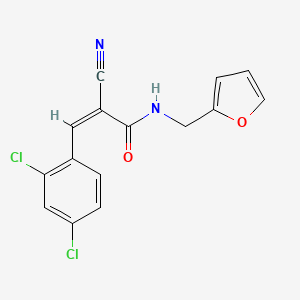![molecular formula C10H18O3 B11966948 [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid CAS No. 473-71-2](/img/structure/B11966948.png)
[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid is a synthetic organic compound with a unique cyclobutyl ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by functionalization to introduce the hydroxyethyl and acetic acid groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl or acetic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or carboxylic acid, while reduction of the acetic acid group can produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid include other cyclobutyl derivatives with different functional groups. Examples include:
- [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]methanol
- [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]amine
- [3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
473-71-2 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid |
InChI |
InChI=1S/C10H18O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h6-8,11H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
JYNRDUMRXYBIKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(C1(C)C)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)

![6-Ethoxybenzo[j]phenanthridine](/img/structure/B11966880.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)
